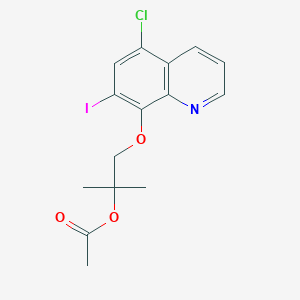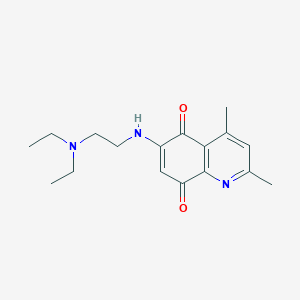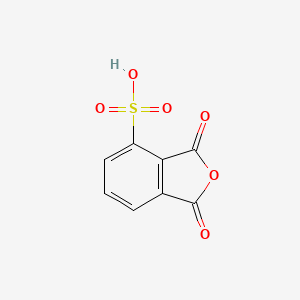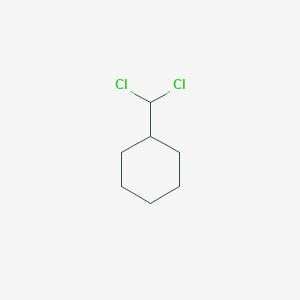
(Dichloromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)cyclohexane is an organic compound with the molecular formula C7H12Cl2 It consists of a cyclohexane ring substituted with a dichloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Dichloromethyl)cyclohexane can be synthesized through the chlorination of cyclohexane using dichloromethane as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale chlorination reactors. The process requires precise control of temperature and reaction time to achieve high yields and minimize by-products. The chlorination reaction is often catalyzed by ultraviolet light or radical initiators to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: (Dichloromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of methylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Dichloromethyl)cyclohexane involves its ability to participate in various chemical reactions due to the presence of the reactive dichloromethyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Dichloromethane: A simpler compound with similar chlorination properties but lacks the cyclohexane ring.
Cyclohexane: The parent compound without the dichloromethyl substitution.
Chlorocyclohexane: A compound with a single chlorine substitution on the cyclohexane ring.
Eigenschaften
CAS-Nummer |
24099-71-6 |
|---|---|
Molekularformel |
C7H12Cl2 |
Molekulargewicht |
167.07 g/mol |
IUPAC-Name |
dichloromethylcyclohexane |
InChI |
InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
WUIZXVIJYDEKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


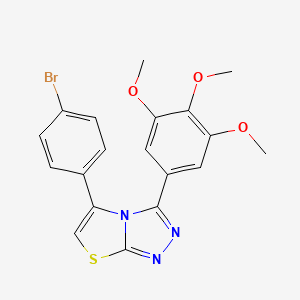
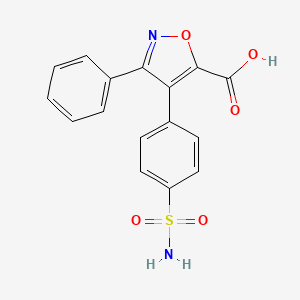
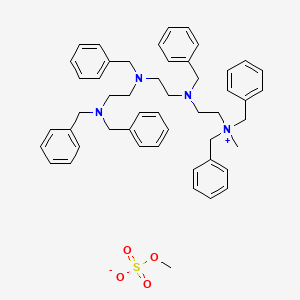
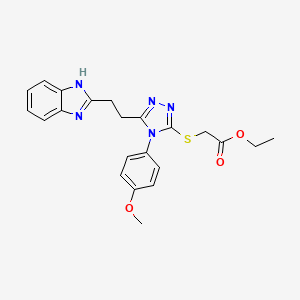
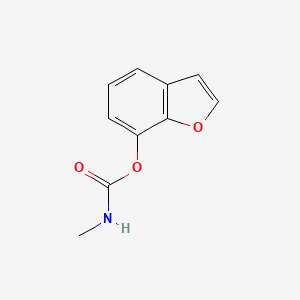
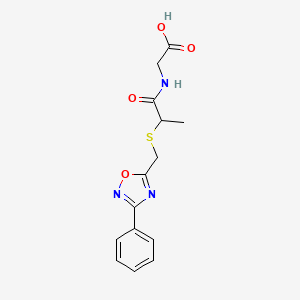
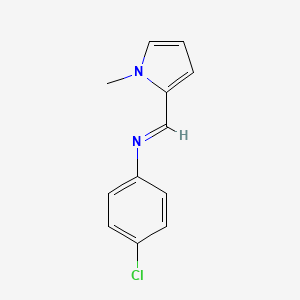
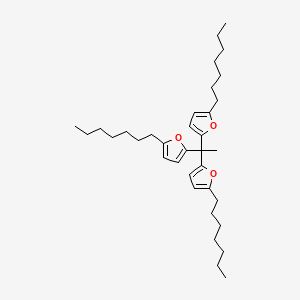
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
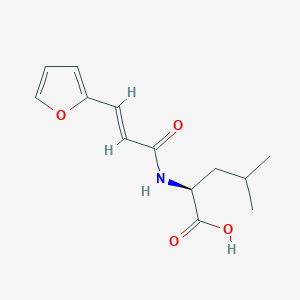
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
